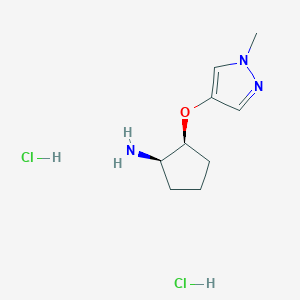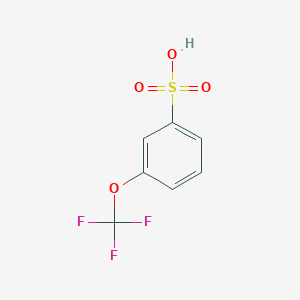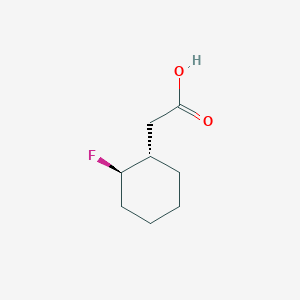
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is a synthetic organic compound It features a cyclopentane ring substituted with an amine group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution or reductive amination.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through etherification or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrazole moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an alkyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the cyclopentane or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学的研究の応用
Medicinal Chemistry: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the synthesis of other complex organic molecules or as a catalyst in certain reactions.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety might play a key role in binding to these targets, while the cyclopentane ring provides structural stability.
類似化合物との比較
Similar Compounds
- Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine
- Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine monohydrochloride
Uniqueness
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups, which may influence its solubility, stability, and biological activity.
特性
分子式 |
C9H17Cl2N3O |
|---|---|
分子量 |
254.15 g/mol |
IUPAC名 |
(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 |
InChIキー |
PWUODWXXXCVKML-BPRGXCPLSA-N |
異性体SMILES |
CN1C=C(C=N1)O[C@H]2CCC[C@H]2N.Cl.Cl |
正規SMILES |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)


![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)

![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

